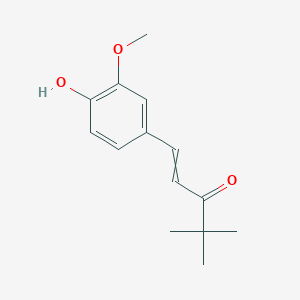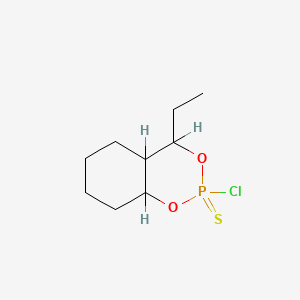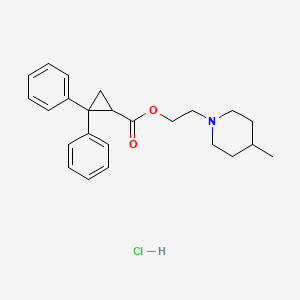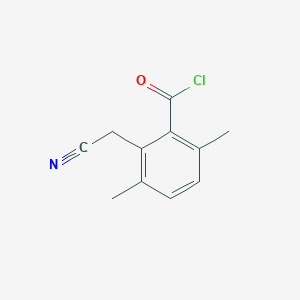
3-Hexene, 1,1-dimethoxy-, (3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexene, 1,1-dimethoxy-, (3Z)- is an organic compound with the molecular formula C8H16O2. It is a colorless liquid with a spicy odor and is known for its unique chemical properties. This compound is also referred to as (Z)-3-Hexenal dimethyl acetal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing 3-Hexene, 1,1-dimethoxy-, (3Z)- involves the reaction of (Z)-3-Hexenal with methanol. This reaction typically occurs under acidic conditions . The process can be summarized as follows:
Reactants: (Z)-3-Hexenal and methanol
Conditions: Acidic environment
Products: 3-Hexene, 1,1-dimethoxy-, (3Z)-
Industrial Production Methods
In an industrial setting, the production of 3-Hexene, 1,1-dimethoxy-, (3Z)- follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Hexene, 1,1-dimethoxy-, (3Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Hexene, 1,1-dimethoxy-, (3Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its derivatives are studied for their biological activities.
Industry: Used in the production of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism of action of 3-Hexene, 1,1-dimethoxy-, (3Z)- involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The pathways involved include oxidation-reduction and substitution mechanisms, which are facilitated by the presence of the double bond and methoxy groups.
Comparison with Similar Compounds
Similar Compounds
3-Hexene, 1,1-diethoxy-, (3Z)-: Similar structure but with ethoxy groups instead of methoxy groups.
3-Hexene, 1,1-dimethoxy-, (3E)-: The (E)-isomer of the compound with different spatial arrangement of substituents.
Uniqueness
3-Hexene, 1,1-dimethoxy-, (3Z)- is unique due to its specific (Z)-configuration, which affects its chemical reactivity and physical properties. The presence of methoxy groups also distinguishes it from other similar compounds, providing it with unique applications in various fields .
Properties
CAS No. |
55444-65-0 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(Z)-1,1-dimethoxyhex-3-ene |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h5-6,8H,4,7H2,1-3H3/b6-5- |
InChI Key |
AIFDKYGVVMSLMZ-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C=C\CC(OC)OC |
Canonical SMILES |
CCC=CCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)


![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)




![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)

